(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring, a trifluoromethyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents like tetrahydrofuran (THF) to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The trifluoromethyl group and the Fmoc protecting group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or halides .
Scientific Research Applications
(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc protecting group allows for selective deprotection and functionalization, enabling the compound to act as a versatile building block in organic synthesis. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various biological applications .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
Sulfonyl Fluorides: Compounds used in click chemistry, known for their high chemical selectivity and efficiency.
Uniqueness
(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid stands out due to its unique combination of a cyclopropane ring, a trifluoromethyl group, and an Fmoc protecting group. This combination imparts distinct chemical and physical properties, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C20H16F3NO4 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
(1S,2S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C20H16F3NO4/c21-20(22,23)16-9-19(16,17(25)26)24-18(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,24,27)(H,25,26)/t16-,19-/m0/s1 |
InChI Key |
DLEKXVBHTUCVFR-LPHOPBHVSA-N |
Isomeric SMILES |
C1[C@@H]([C@@]1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Canonical SMILES |
C1C(C1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Origin of Product |
United States |
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